1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,6-dichlorobenzyl)piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,6-dichlorobenzyl)piperazine, often referred to as BDP , is a piperazine derivative. Its chemical structure consists of a piperazine ring substituted with a benzodioxole group and a dichlorobenzyl moiety. Let’s break down its components:
Piperazine ring: The piperazine core is a six-membered heterocycle containing two nitrogen atoms. Piperazines are commonly found in pharmaceuticals due to their diverse biological activities.
Benzodioxole group: This fused aromatic ring system comprises a benzene ring and a dioxole (1,3-dioxole) ring. It imparts unique properties to BDP.
Dichlorobenzyl substituent: The dichlorobenzyl group enhances lipophilicity and influences the compound’s pharmacokinetics.
Preparation Methods
BDP can be synthesized through various routes. Here are some common synthetic methods:
Reductive Amination:
Industrial Production:
Chemical Reactions Analysis
BDP undergoes several chemical reactions:
Major Products:
Scientific Research Applications
BDP finds applications in various fields:
Mechanism of Action
- BDP’s mechanism of action depends on its specific derivative.
- It may interact with neurotransmitter receptors, enzymes, or other cellular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness of BDP:
Properties
Molecular Formula |
C19H20Cl2N2O2 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,6-dichlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H20Cl2N2O2/c20-16-2-1-3-17(21)15(16)12-23-8-6-22(7-9-23)11-14-4-5-18-19(10-14)25-13-24-18/h1-5,10H,6-9,11-13H2 |
InChI Key |
XRFNOQRWIWZBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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